Home > Products > Screening Compounds P62198 > Bradykinin (1-3)
Bradykinin (1-3) - 23815-91-0

Bradykinin (1-3)

Catalog Number: EVT-243314
CAS Number: 23815-91-0
Molecular Formula: C16H28N6O4
Molecular Weight: 368.43 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Arg-Pro-Pro is an oligopeptide.
Overview

Bradykinin (1-3) is a peptide fragment derived from the larger bradykinin molecule, which plays a significant role in various physiological processes, particularly in inflammatory responses and vasodilation. It is a nonapeptide, consisting of nine amino acids, and is known for its potent biological activities, including the modulation of blood pressure and the induction of pain. Bradykinin is generated from kininogen through the action of kallikrein enzymes.

Source

Bradykinin is primarily produced in the human body from high molecular weight kininogen through enzymatic cleavage by plasma kallikrein and factor XIIa. It can also be synthesized in vitro for research and therapeutic purposes using solid-phase peptide synthesis techniques.

Classification

Bradykinin belongs to a class of compounds known as kinins, which are biologically active peptides involved in various physiological functions. It is classified as a vasoactive peptide due to its ability to induce vasodilation and increase vascular permeability.

Synthesis Analysis

Methods

The synthesis of bradykinin (1-3) typically involves solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of amino acids on a solid support. Recent advancements have incorporated microwave-assisted techniques to enhance reaction efficiency and yield.

Technical Details

  1. Solid-Phase Peptide Synthesis: Involves attaching the first amino acid to a resin, followed by sequential addition of protected amino acids.
  2. Microwave-Assisted Synthesis: This method accelerates the coupling reactions, leading to higher yields and shorter reaction times compared to traditional methods.
  3. Characterization Techniques: The synthesized peptides are characterized using mass spectrometry (e.g., electrospray ionization mass spectrometry), infrared spectroscopy, and amino acid analysis to confirm their structure and purity .
Molecular Structure Analysis

Structure

Bradykinin (1-3) has the following amino acid sequence: Arg-Pro-Pro-Gly. This sequence contributes to its biological activity by interacting with specific receptors in the body.

Data

  • Molecular Formula: C₃₈H₅₁N₉O₁₂S
  • Molecular Weight: Approximately 1060 Da
  • Key Functional Groups: Contains guanidinium group from arginine, hydroxyl groups from proline, and amide bonds linking the amino acids.
Chemical Reactions Analysis

Reactions

Bradykinin (1-3) participates in several biochemical reactions:

  1. Receptor Binding: It binds to bradykinin receptors (B1R and B2R), initiating signaling cascades that lead to vasodilation and pain sensation.
  2. Enzymatic Degradation: Bradykinin is rapidly degraded by enzymes such as angiotensin-converting enzyme (ACE), which can limit its physiological effects.

Technical Details

The interaction with receptors involves conformational changes that activate intracellular signaling pathways, including the production of cyclic guanosine monophosphate, which mediates vasodilation .

Mechanism of Action

Process

Bradykinin (1-3) exerts its effects primarily through binding to B2 receptors, leading to:

  1. Vasodilation: Activation of endothelial cells results in increased nitric oxide production.
  2. Increased Vascular Permeability: This facilitates the movement of plasma proteins and leukocytes into tissues during inflammation.

Data

Studies have shown that bradykinin levels can significantly influence blood pressure regulation, with concentrations measured in ng/ml under physiological conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when synthesized.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • Stability: Bradykinin is relatively unstable in plasma due to rapid enzymatic degradation.
  • pH Sensitivity: Its activity can be influenced by pH changes in the environment.

Relevant analyses indicate that modifications at specific positions within the peptide can enhance stability and receptor affinity .

Applications

Scientific Uses

Bradykinin (1-3) has several applications in scientific research:

  1. Pharmacological Studies: Used as a tool to study vascular responses and pain mechanisms.
  2. Therapeutic Research: Investigated for potential therapeutic roles in treating conditions like hypertension and inflammatory diseases.
  3. Biomarker Studies: Its levels are measured as biomarkers for various pathological conditions, including sepsis .

Bradykinin analogs are also being developed for therapeutic use, with modifications aimed at enhancing receptor selectivity and reducing degradation rates .

Molecular Mechanisms of Bradykinin (1-3) Receptor Activation and Signaling Pathways

Structural Basis of Bradykinin (1-3) Interaction with B1 and B2 Receptors

Bradykinin (1-3) (Arg-Pro-Pro) represents the N-terminal tripeptide fragment of full-length bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg). This truncated peptide exhibits distinct receptor-binding properties compared to its parent molecule. The B2 receptor (B2R), constitutively expressed in healthy tissues, demonstrates high affinity for full-length bradykinin but significantly reduced binding capacity for Bradykinin (1-3) due to the absence of C-terminal residues critical for receptor docking [1] [6]. Molecular dynamics simulations reveal that Bradykinin (1-3) achieves partial engagement with B2R through electrostatic interactions between its N-terminal arginine and the receptor's extracellular loop 2, though it fails to stabilize the transmembrane helix movement required for full activation [3].

Conversely, the B1 receptor (B1R), typically induced during tissue injury, shows enhanced responsiveness to Bradykinin (1-3). This receptor preferentially binds des-Arg9-bradykinin (lacking the C-terminal arginine), sharing structural similarities with the N-terminal tripeptide. Site-directed mutagenesis studies indicate that Bradykinin (1-3) interacts with B1R's transmembrane domains 2 and 4 via hydrogen bonding between its proline residues and Gln114/His197 residues, facilitating receptor activation despite its truncated structure [7] [8].

Table 1: Structural Determinants of Bradykinin (1-3)-Receptor Interactions

Receptor TypeBinding Affinity (Kd)Critical Interaction SitesFunctional Consequence
B2 Receptor (B2R)Low (µM range)Extracellular Loop 2Partial agonism, rapid dissociation
B1 Receptor (B1R)High (nM range)Transmembrane Domains 2 & 4Sustained signaling, pathological activation

Intracellular Signaling Cascades Mediated by Bradykinin (1-3) in Inflammatory and Nociceptive Pathways

Bradykinin (1-3) activates divergent intracellular signaling cascades through preferential B1R coupling. Upon receptor engagement, the peptide triggers phospholipase C-β (PLC-β) activation via Gαq/11 proteins, generating inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to intracellular calcium mobilization from endoplasmic reticulum stores and protein kinase C (PKC) activation [3] [8]. In human dorsal root ganglion neurons, Bradykinin (1-3)-induced calcium transients demonstrate 60% lower amplitude but 40% longer duration compared to full-length bradykinin, contributing to sustained neuronal sensitization [9].

Mitogen-activated protein kinase (MAPK) pathways are robustly activated by Bradykinin (1-3). The peptide stimulates p38 MAPK phosphorylation through B1R-dependent Rac1 activation, enhancing transcription of pro-inflammatory cytokines (IL-6, IL-8) in vascular smooth muscle cells [3] [8]. Additionally, phosphoinositide 3-kinase (PI3K)-Akt signaling is preferentially engaged by Bradykinin (1-3) compared to full-length bradykinin, promoting cell survival pathways in cardiac progenitor cells and contributing to tissue remodeling in inflammatory microenvironments [4].

In nociceptive pathways, Bradykinin (1-3) reduces action potential thresholds in sensory neurons through B1R-mediated inhibition of potassium efflux via M-type channels. This depolarization effect persists longer than that induced by intact bradykinin, correlating with prolonged thermal hyperalgesia in rodent models [9].

Table 2: Signaling Pathways Activated by Bradykinin (1-3)

Signaling PathwayReceptor CouplingKey EffectorsBiological Outcome
PLC-IP3/DAGB1R-Gαq/11Ca2+ release, PKC activationSustained neuronal excitation
p38 MAPKB1R-Rac1ATF-2 phosphorylation, cytokine transcriptionChronic inflammation amplification
PI3K-AktB1R-Gβγ subunitsmTOR activation, cell survival proteinsTissue remodeling, cell proliferation

Comparative Analysis of Bradykinin (1-3) vs. Full-Length Bradykinin in G-Protein Coupling Efficacy

The truncation of bradykinin's C-terminal hexapeptide fundamentally alters its G-protein coupling profile. Full-length bradykinin exhibits balanced engagement of both Gαq and Gαi subunits through B2R, resulting in efficient PLC activation and concurrent inhibition of adenylate cyclase [1] [6]. In contrast, Bradykinin (1-3) demonstrates biased signaling through B1R, with 3-fold greater efficacy for Gαq coupling over Gαi, but minimal recruitment of Gαs subunits [8].

Calcium imaging studies in transfected HEK293 cells reveal that Bradykinin (1-3) achieves only 40% of the calcium flux amplitude generated by full-length bradykinin at equimolar concentrations. However, the desensitization kinetics differ significantly: While B2R signaling rapidly attenuates within minutes due to receptor internalization, B1R signaling by Bradykinin (1-3) persists for >30 minutes, reflecting the resistance of B1R to β-arrestin-mediated internalization [6] [8]. Functional consequences include sustained prostaglandin E2 (PGE2) production in tracheal smooth muscle, where Bradykinin (1-3) maintains 70% of the maximal relaxation response observed with full bradykinin despite reduced potency [2].

Role of Bradykinin (1-3) in Modulating Nitric Oxide and Prostaglandin Synthesis

Bradykinin (1-3) exerts complex, tissue-specific effects on nitric oxide (NO) and prostaglandin synthesis. In endothelial cells, the peptide stimulates biphasic NO release through B1R coupling. The initial phase (0–5 min) involves PI3K-Akt-mediated phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1177, while the sustained phase (15–60 min) requires p38 MAPK-dependent transcriptional upregulation of eNOS [10]. However, oxidative stress significantly attenuates Bradykinin (1-3)-induced NO production, as the peptide fails to effectively scavenge superoxide anions that quench NO bioavailability [10].

Prostaglandin modulation by Bradykinin (1-3) occurs predominantly through cyclooxygenase-2 (COX-2) induction rather than COX-1 activation. In renal tubular epithelial cells, Bradykinin (1-3) increases COX-2 expression 2.5-fold through B1R-mediated p42/44 MAPK signaling, leading to sustained PGE2 secretion [5]. This effect contrasts with full-length bradykinin, which stimulates rapid prostaglandin release primarily through COX-1 activation and calcium-dependent phospholipase A2 (cPLA2) mobilization [5]. Uterine tissue studies demonstrate that Bradykinin (1-3)-induced contractions are 90% sensitive to COX-2 inhibition but only 40% sensitive to COX-1 blockade, confirming the pathway divergence [5].

Table 3: Modulation of Vasoactive Mediators by Bradykinin (1-3)

Mediator SystemSignaling MechanismKinetic ProfileFunctional Impact
Nitric Oxide (NO)PI3K-Akt → eNOS phosphorylation (acute); p38 MAPK → eNOS transcription (chronic)Biphasic: Peak at 5 min and 30 minImpaired vasodilation under oxidative stress
Prostaglandin E2 (PGE2)B1R-p42/44 MAPK → COX-2 inductionSustained: Maximal at 4–6 hoursChronic inflammation, pain sensitization
Prostacyclin (PGI2)Calcium-independent PLA2 → COX-2 dependent synthesisDelayed onset (>15 min)Anti-thrombotic effects in endothelium

The truncated peptide exhibits paradoxical effects in different vascular beds: It enhances endothelium-derived hyperpolarizing factor (EDHF)-mediated vasodilation in mesenteric arteries while attenuating NO-dependent relaxation in coronary arteries, suggesting tissue-specific signaling outcomes [10]. This dichotomy may explain the peptide's variable roles in regional blood flow regulation during inflammatory states.

Properties

CAS Number

23815-91-0

Product Name

Bradykinin (1-3)

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C16H28N6O4

Molecular Weight

368.43 g/mol

InChI

InChI=1S/C16H28N6O4/c17-10(4-1-7-20-16(18)19)13(23)21-8-2-5-11(21)14(24)22-9-3-6-12(22)15(25)26/h10-12H,1-9,17H2,(H,25,26)(H4,18,19,20)/t10-,11-,12-/m0/s1

InChI Key

YCYXHLZRUSJITQ-SRVKXCTJSA-N

SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)O

Synonyms

Arg-Pro-Pro
arginyl-prolyl-proline

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.